![molecular formula C13H15F2NO2 B15114964 [1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B15114964.png)
[1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol: is a chemical compound that features a piperidine ring substituted with a difluorobenzoyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidin-3-ylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the difluorobenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the benzoyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: [1-(2,6-Difluorobenzoyl)piperidin-3-yl]carboxylic acid.
Reduction: [1-(2,6-Difluorobenzyl)piperidin-3-yl]methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its activity against various biological targets.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the manufacture of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluorobenzoyl group can enhance binding affinity and specificity, while the piperidine ring can improve pharmacokinetic properties.
Comparison with Similar Compounds
[1-(2,6-Difluorobenzyl)piperidin-3-yl]methanol: Similar structure but with a benzyl group instead of a benzoyl group.
[1-(2,6-Difluorophenyl)piperidin-3-yl]methanol: Similar structure but with a phenyl group instead of a benzoyl group.
[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methanol: Similar structure but with the substitution at the 4-position of the piperidine ring.
Uniqueness:
- The presence of the difluorobenzoyl group provides unique electronic and steric properties, enhancing its reactivity and binding affinity.
- The specific substitution pattern on the piperidine ring can influence its biological activity and pharmacokinetic profile.
This detailed article provides a comprehensive overview of [1-(2,6-Difluorobenzoyl)piperidin-3-yl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15F2NO2 |
|---|---|
Molecular Weight |
255.26 g/mol |
IUPAC Name |
(2,6-difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C13H15F2NO2/c14-10-4-1-5-11(15)12(10)13(18)16-6-2-3-9(7-16)8-17/h1,4-5,9,17H,2-3,6-8H2 |
InChI Key |
ZTQHZSJRZFYPNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
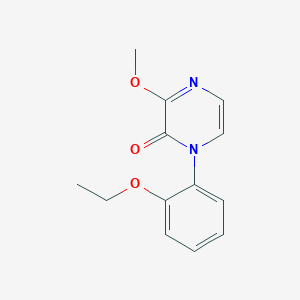
![2-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]butan-1-one](/img/structure/B15114916.png)
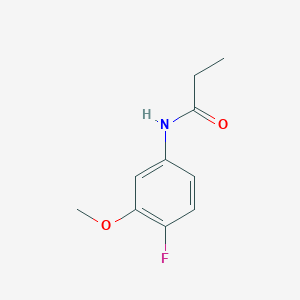
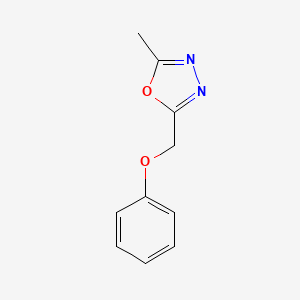
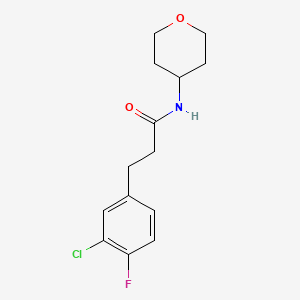
![5-Bromo-2-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B15114932.png)
![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)
![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4-{[4-(2-Tert-butyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15114942.png)
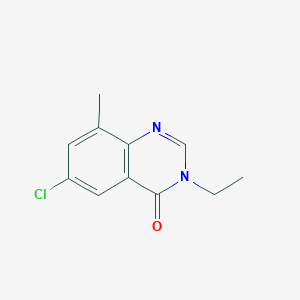
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15114944.png)
![2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15114948.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114952.png)
